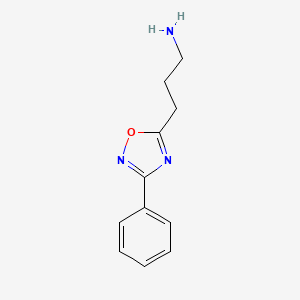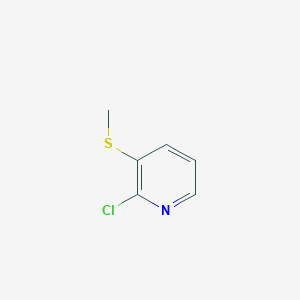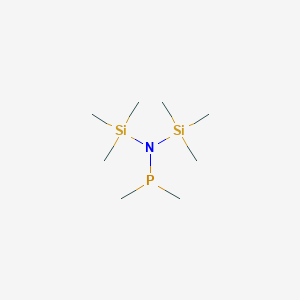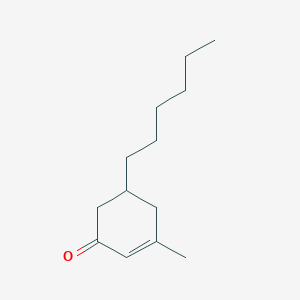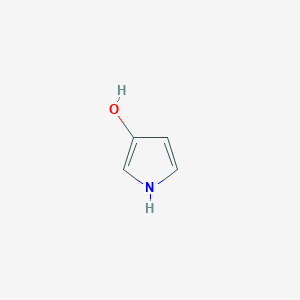
1H-Pyrrol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1H-Pyrrol-3-ol is a chemical compound with the molecular formula C4H5NO . It is also known by other names such as 3-Hydroxypyrrole and 3-hydroxy-1H-pyrrole . The average mass of 1H-Pyrrol-3-ol is 83.089 Da and its monoisotopic mass is 83.037117 Da .
Synthesis Analysis
The synthesis of pyrroles, including 1H-Pyrrol-3-ol, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of a stable manganese complex in the absence of organic solvents to convert primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . A two-step protocol for the asymmetric synthesis of 1H-pyrrol-3 (2H)-one derivatives from 2,3-diketoesters has also been developed .Molecular Structure Analysis
The molecular structure of 1H-Pyrrol-3-ol consists of a five-membered ring with alternating single and double bonds, which makes it an aromatic compound . The presence of a nitrogen atom in the ring distinguishes it from other aromatic compounds like benzene .Physical And Chemical Properties Analysis
1H-Pyrrol-3-ol is a colorless volatile liquid that darkens readily upon exposure to air . It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D . Pyrrole is weakly basic, with a conjugate acid pKa of -3.8 .Safety And Hazards
Eigenschaften
CAS-Nummer |
29212-57-5 |
|---|---|
Produktname |
1H-Pyrrol-3-ol |
Molekularformel |
C4H5NO |
Molekulargewicht |
83.09 g/mol |
IUPAC-Name |
1H-pyrrol-3-ol |
InChI |
InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-3,5-6H |
InChI-Schlüssel |
ZPOROQKDAPEMOL-UHFFFAOYSA-N |
SMILES |
C1=CNC=C1O |
Kanonische SMILES |
C1=CNC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



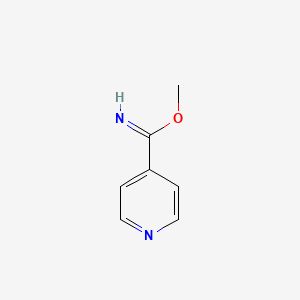
![(4Ar,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1601339.png)
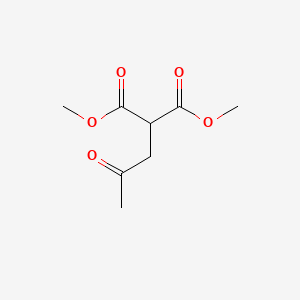
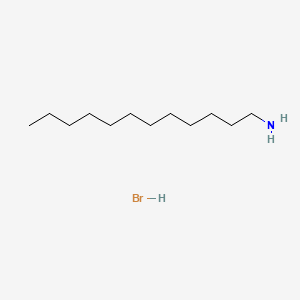
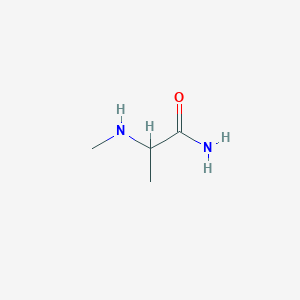
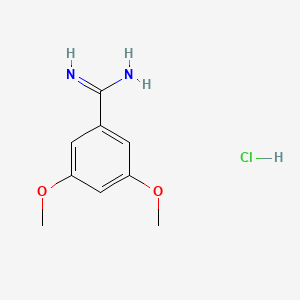
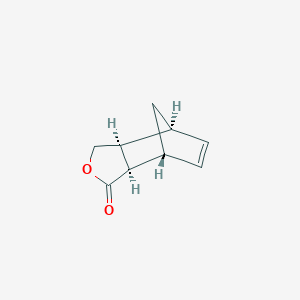
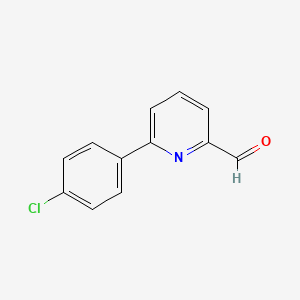
![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)
